molecular formula C20H21ClN3O- B163180 1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride CAS No. 129178-31-0

1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride

Cat. No. B163180
CAS RN: 129178-31-0
M. Wt: 353.8 g/mol
InChI Key: HBJJQXPYCMOZKH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to modulate the activity of certain neurotransmitters that are involved in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to modulate the activity of certain neurotransmitters that are involved in cognitive function and memory. Additionally, it has been found to exhibit antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride has several advantages and limitations for lab experiments. One advantage is that it exhibits anticancer properties and has been studied for its potential use in cancer treatment. Another advantage is that it has been found to exhibit antioxidant properties, which may be beneficial in the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride. One direction is to further explore its potential use in cancer treatment and to design experiments to study its effects on cancer cells. Another direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies could be conducted to better understand its mechanism of action and to design experiments to study its effects on various enzymes and neurotransmitters.

Synthesis Methods

1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride is synthesized through a multi-step process. The starting material for this synthesis is 4-methylacetophenone, which is reacted with nitrobenzene to form 4-methylacetophenone oxime. This oxime is then reduced to form the corresponding amine, which is further reacted with 2-bromoethylpyridine to form 1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium bromide. The final step involves the reaction of this bromide with hydrochloric acid to form the desired product, this compound.

Scientific Research Applications

1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

129178-31-0

Molecular Formula

C20H21ClN3O-

Molecular Weight

353.8 g/mol

IUPAC Name

N-[2-(4-methylanilino)phenyl]-2-pyridin-1-ium-1-ylacetamide;chloride

InChI

InChI=1S/C20H19N3O.ClH/c1-16-9-11-17(12-10-16)21-18-7-3-4-8-19(18)22-20(24)15-23-13-5-2-6-14-23;/h2-14,21H,15H2,1H3;1H

InChI Key

HBJJQXPYCMOZKH-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C[N+]3=CC=CC=C3.[Cl-]

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C[N+]3=CC=CC=C3.[Cl-]

synonyms

N-[2-[(4-methylphenyl)amino]phenyl]-2-pyridin-1-yl-acetamide chloride

Origin of Product

United States

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